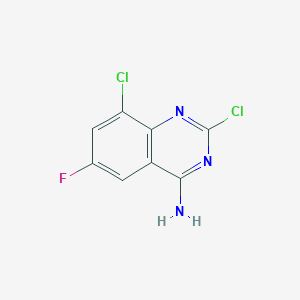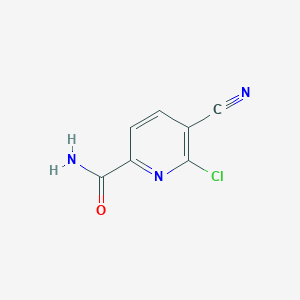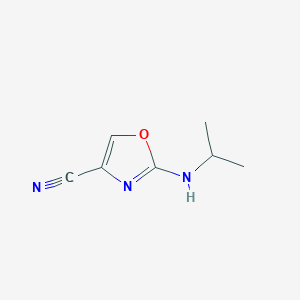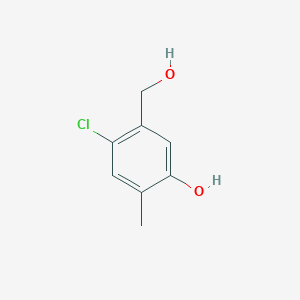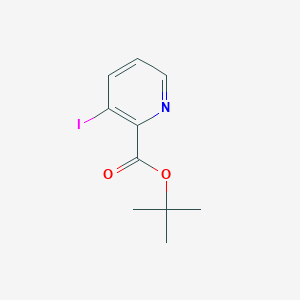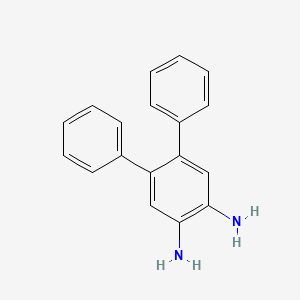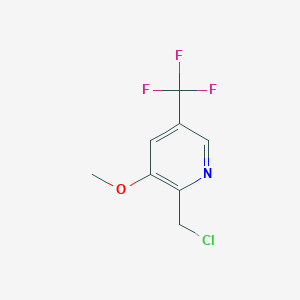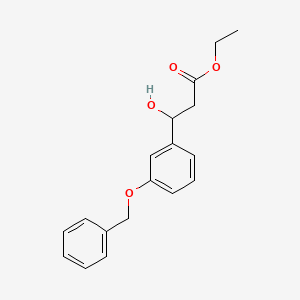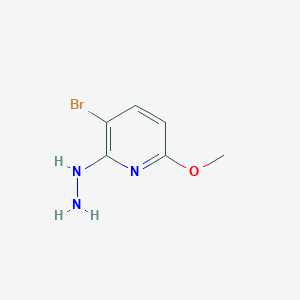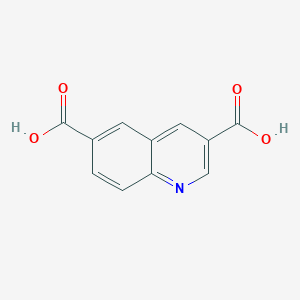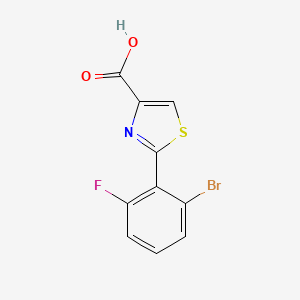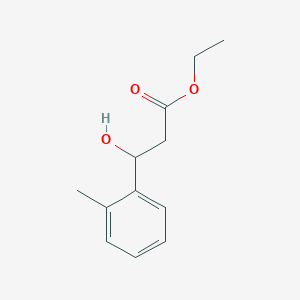
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O3 It is an ester derivative, characterized by the presence of a hydroxyl group and a tolyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-Hydroxy-3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like bromine or nitric acid can facilitate substitution on the aromatic ring.
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(o-tolyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(o-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-Oxo-3-(p-tolyl)propanoate
- Ethyl 3-Hydroxy-3-(m-tolyl)propanoate
- Ethyl 3-Oxo-3-(o-tolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
70200-17-8 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
ROEXEQUWIZEEDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
